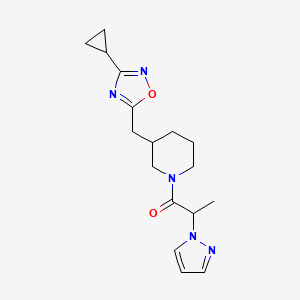

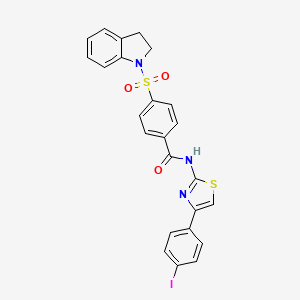

![molecular formula C22H18N2O2 B2376071 N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-27-8](/img/structure/B2376071.png)

N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains a furo[3,2-b]pyridine core, which is a bicyclic system with a furan ring fused with a pyridine ring . The molecule also has amide (-CONH2), benzyl (C6H5CH2-), and methyl (-CH3) functional groups.

Molecular Structure Analysis

The molecular formula of the compound is C22H18N2O2, and its molecular weight is 342.398. The presence of the nitrogen in the pyridine ring and the oxygen in the furan ring can contribute to the compound’s reactivity. The amide group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the conditions and the reagents used. The pyridine ring is electron-deficient and can undergo electrophilic substitution reactions. The furan ring, being an aromatic ether, can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the amide group could make it polar and potentially soluble in polar solvents. The aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación

Chemical Modifications for Enhanced Biological Properties

A study by Ukrainets et al. (2015) explored chemical modifications in pyridine moieties, like N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide, to enhance their biological properties. They focused on optimizing the pyrido[1,2-a]pyrimidine nucleus through methyl group displacement. This led to the development of compounds with potential analgesic properties, confirmed through an "acetic acid writhing" model. The findings suggest that such modifications can significantly increase the biological activity of para-substituted derivatives (Ukrainets et al., 2015).

Synthesis of Derivatives for Antimicrobial Activity

Zhuravel et al. (2005) synthesized novel derivatives of similar compounds by reacting pyridoxal hydrochloride with various N-arylcyanoacetamides. These derivatives displayed significant antibacterial and antifungal activities, comparing favorably with standard drugs. This research highlights the potential of N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide derivatives in developing effective antimicrobial agents (Zhuravel et al., 2005).

Exploration in Synthesizing Furo[2,3-b]pyridines

Antonov et al. (2021) investigated the synthesis of furo[2,3-b]pyridines, which share a similar structural framework with N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide. They studied the reaction of 4,5-dibenzoyl-1H-pyrrole-2,3-diones with methyl 5-aminofuran-2-carboxylate to form related compounds. This research offers insights into creating novel furo[2,3-b]pyridine structures that could have applications in various scientific fields (Antonov et al., 2021).

Capillary Electrophoresis of Related Compounds

Ye et al. (2012) conducted a study on the capillary electrophoretic separation of compounds closely related to N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide. They developed a methodology for analyzing such compounds, offering a useful technique for quality control in pharmaceutical research (Ye et al., 2012).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-16-12-13-20-19(23-16)14-21(26-20)22(25)24(18-10-6-3-7-11-18)15-17-8-4-2-5-9-17/h2-14H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJAPQVDUBPPRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

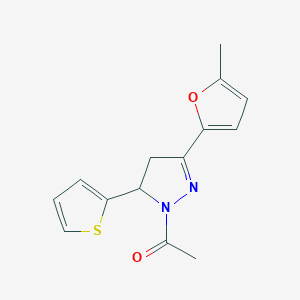

![6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2375991.png)

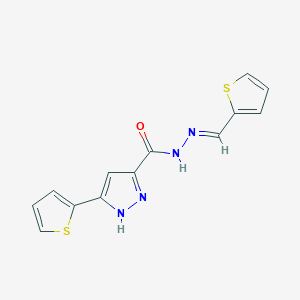

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2375994.png)

![5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2375997.png)

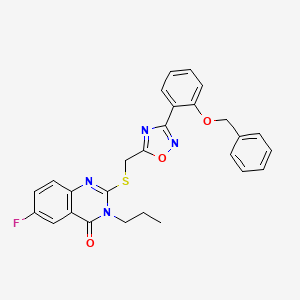

![2-(4-ethylphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2376004.png)

![N-[(2-Cyclopropyl-1-methylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2376011.png)